molecular formula C6H6FNO3S B2795141 4-Methoxypyridine-2-sulfonyl fluoride CAS No. 2228189-29-3

4-Methoxypyridine-2-sulfonyl fluoride

Cat. No.: B2795141
CAS No.: 2228189-29-3
M. Wt: 191.18
InChI Key: BGSASQABKCTKHM-UHFFFAOYSA-N
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Description

4-Methoxypyridine-2-sulfonyl fluoride (CAS 2228189-29-3) is a valuable sulfonyl fluoride reagent featuring a methoxy-substituted pyridine ring. This compound has a molecular formula of C6H6FNO3S and a molecular weight of 191.18 g/mol . Its structure combines an electron-donating methoxy group with the sulfonyl fluoride (SO2F) moiety, a key functional group in contemporary covalent inhibitor discovery and chemical biology research. Sulfonyl fluorides are increasingly employed in the development of chemical probes and pharmaceuticals due to their selective reactivity, particularly with serine and tyrosine residues in enzyme active sites, as well as in SuFEx (Sulfur Fluoride Exchange) click chemistry. The presence of the methoxypyridine scaffold enhances the molecule's properties, potentially improving solubility and providing a handle for further synthetic modification, making it a versatile building block for medicinal chemistry and materials science. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxypyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO3S/c1-11-5-2-3-8-6(4-5)12(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSASQABKCTKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 4 Methoxypyridine 2 Sulfonyl Fluoride and Sulfonyl Fluoride Analogues

Elucidation of Radical Propagation Mechanisms

The synthesis of sulfonyl fluorides frequently proceeds through radical pathways, where the generation and reaction of a sulfonyl radical are key steps. rsc.org Direct fluorosulfonylation involving fluorosulfonyl radicals has emerged as an efficient method for producing these compounds. rsc.org

Photoredox catalysis is a common strategy to initiate these radical processes. For instance, β-chloro alkenylsulfonyl fluorides (BCASF) can be synthesized through a radical chloro-fluorosulfonyl difunctionalization of alkynes under photoredox conditions. nih.gov This transformation highlights the ability to generate and control radical intermediates to build complex sulfonyl fluoride (B91410) structures. nih.gov The versatility of these radical reactions allows for the synthesis of diverse sulfonyl fluorides, such as cis-alkenylsulfonyl fluorides and dienylsulfonyl fluorides, which are otherwise difficult to access. nih.gov

Another approach involves the design of precursors that can generate fluorosulfamoyl radicals under visible light. 1-fluorosulfamoyl-pyridinium (FSAP) salts have been developed as effective photoredox-active precursors for this purpose, enabling the direct radical C-H fluorosulfonamidation of various arenes and heteroarenes. researchgate.net The mechanism involves the generation of the fluorosulfamoyl radical, which then engages in the desired bond-forming reactions. researchgate.net The presence of radical intermediates in such processes is often substantiated by the quenching of the reaction in the presence of radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). nih.gov

The general propagation mechanism in these catalytic radical reactions often involves a few key steps:

Initiation: A photocatalyst, upon light absorption, generates a radical species from a suitable precursor.

Propagation: The generated radical (e.g., an aryl or sulfonyl radical) adds to a substrate like an alkyne or alkene. nih.govacs.org

Termination/Turnover: The resulting radical intermediate is trapped or undergoes a further reaction (e.g., atom transfer) to yield the final product and regenerate the catalyst. acs.orgfigshare.com

For example, in the copper-catalyzed fluorosulfurylation of aryl diazonium salts, a Cu(I) species reduces the diazonium salt to an aryl radical. acs.org This aryl radical then reacts with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to form an aryl sulfonyl radical, which subsequently leads to the final sulfonyl fluoride product. acs.org

Role of Specific Ligands, including 4-Methoxypyridine (B45360) 1-Oxide, in Catalytic Cycles

Ligands play a pivotal role in modulating the reactivity and selectivity of metal catalysts in reactions forming sulfonyl fluorides. A significant example is the dramatic effect of the 4-methoxypyridine 1-oxide ligand in copper-mediated radical fluorine-atom transfer (FAT) to sulfonyl radicals. figshare.com This process is particularly challenging, but the use of this specific ligand facilitates the transformation, enabling the assembly of the FSO₂ group under mild conditions. figshare.com

Mechanistic studies have revealed the unique function of the 4-methoxypyridine 1-oxide ligand. It is proposed to promote the challenging radical FAT to sulfonyl radicals through an outer-sphere pathway. figshare.com This ligand effect has been harnessed to develop Cu(I)-catalyzed protocols for reactions such as:

Site-selective intramolecular fluorosulfonylation of inert C(sp³)–H bonds. figshare.com

Intermolecular fluorosulfonylation. figshare.com

1,2-aminofluorosulfonylation of inactivated alkenes. figshare.com

These methods provide access to C(sp³)-rich aliphatic sulfonyl fluorides that are not easily synthesized by other means. figshare.com The operational simplicity and high functional group tolerance make this ligand-assisted catalytic system highly valuable for modifying bioactive molecules. figshare.com

The table below illustrates the impact of the 4-methoxypyridine 1-oxide ligand on the yield of a representative copper-catalyzed fluorosulfonylation reaction.

Catalyst SystemLigandYield (%)Reference
Cu(I)NoneLow / No reaction figshare.com
Cu(I)4-Methoxypyridine 1-oxideHigh figshare.com
Cu(I)Other Pyridine (B92270) N-OxidesModerate figshare.com

In other catalytic systems, bases can act as nucleophilic catalysts to activate the S(VI)-F bond. For instance, 1-hydroxybenzotriazole (B26582) (HOBt), in combination with a silicon co-additive, has been shown to be an effective nucleophilic catalyst for the amidation of sulfonyl fluorides. acs.orgnih.gov The catalytic cycle involves the activation of the sulfonyl fluoride by HOBt, making the sulfur center more susceptible to nucleophilic attack. chemrxiv.org

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are essential for understanding reaction mechanisms, including the identification of rate-limiting steps. In the context of sulfonyl fluoride synthesis, electrochemical methods have been subjected to kinetic analysis to elucidate their mechanisms. acs.org

For the electrochemical synthesis of sulfonyl fluorides from thiols, kinetic experiments revealed that the thiol is rapidly converted to the corresponding disulfide via anodic oxidation. acs.org Subsequently, the disulfide intermediate is consumed to form the sulfonyl fluoride. The observation of pseudo-zero-order behavior in these batch electrochemical transformations suggests that the rate-limiting step is likely related to mass transfer limitations of the disulfide from the bulk solution to the electrode surface. acs.org

Kinetic Profile of Electrochemical Sulfonyl Fluoride Synthesis

Time PointReactant (Thiol) ConcentrationIntermediate (Disulfide) ConcentrationProduct (Sulfonyl Fluoride) Concentration
Initial (t=0)HighZeroZero
Intermediate (t=t1)DecreasingIncreasing, then decreasingIncreasing
Final (t=t_final)Near ZeroNear ZeroHigh

Data based on the general profile described in kinetic experiments. acs.org

This kinetic profile, where an intermediate first accumulates and is then consumed, is characteristic of consecutive reactions. The pseudo-zero-order kinetics for the second step (disulfide to sulfonyl fluoride) indicates that its rate is independent of the bulk concentration of the disulfide, a hallmark of a process limited by physical transport rather than chemical reaction kinetics under the studied conditions. acs.org

Computational Chemistry and Density Functional Theory (DFT) Analysis of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms that are often difficult to probe experimentally. DFT calculations are used to map potential energy surfaces, identify transition states, and determine the feasibility of proposed reaction pathways for reactions involving sulfonyl fluorides. nih.gov

For nucleophilic substitution reactions at the sulfonyl fluoride group, two primary mechanisms are often considered:

Direct Substitution: A one-step process where the nucleophile attacks the sulfur atom, and the fluoride ion leaves simultaneously. nih.gov

Elimination-Addition: A two-step process involving the formation of a trigonal bipyramidal intermediate. nih.gov

DFT calculations can help discriminate between these pathways by comparing the activation energies associated with their respective transition states. chemrxiv.org Such studies have been applied to the amidation of sulfonyl fluorides, revealing that a nucleophilic catalyst like HOBt can significantly lower the energy barrier for the reaction. chemrxiv.org

Computational models have also been employed to understand the role of enzymatic environments in the reaction of sulfonyl fluorides with biological nucleophiles like lysine (B10760008). nih.gov These studies suggest that the enzymatic environment plays a crucial role, often being as important as the intrinsic reactivity of the sulfonyl fluoride warhead itself. nih.gov

The molecular electrostatic potential (MEP), calculated using DFT, can predict sites of nucleophilic and electrophilic attack on a molecule. nih.gov For sulfonyl fluoride-containing molecules, the sulfur atom is identified as an electron-poor region, confirming its susceptibility to nucleophilic attack, which is the basis for its reactivity in SuFEx (Sulfur(VI) Fluoride Exchange) chemistry. nih.gov

Calculated Parameters from DFT Analysis of a Hypothetical Sulfonamide Formation

PathwayIntermediate/Transition StateCalculated Activation Energy (kcal/mol)Reference
Uncatalyzed Direct SubstitutionTS1High chemrxiv.org
Catalyzed (e.g., with HOBt)TS2Lower chemrxiv.org
Elimination-AdditionTrigonal Bipyramidal IntermediateVaries nih.gov

These computational analyses are invaluable for rational catalyst design and for predicting the reactivity of novel sulfonyl fluoride compounds.

Reactivity and Derivatization of 4 Methoxypyridine 2 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

SuFEx has emerged as a next-generation click reaction, valued for its reliability and the stability of the resulting linkages. sigmaaldrich.commonash.edu Sulfonyl fluorides like 4-Methoxypyridine-2-sulfonyl fluoride are key players in this chemistry due to the unique balance of stability and reactivity inherent to the sulfonyl fluoride group. ccspublishing.org.cn

The SuFEx reaction involves the exchange of the fluoride on the sulfur(VI) center with a nucleophile. sigmaaldrich.com While the S-F bond is robust, its reactivity can be triggered in the presence of suitable catalysts or activating environments. The general mechanism proceeds via nucleophilic attack on the electrophilic sulfur atom. This process is often facilitated by a base, which deprotonates the incoming nucleophile, or by Lewis acids that coordinate to the fluoride or oxygen atoms of the sulfonyl group, increasing the electrophilicity of the sulfur center.

In the context of this compound, the pyridine (B92270) nitrogen atom influences the electronic properties of the sulfonyl group. Proximity-enabled SuFEx reactions have been observed where the local environment of a protein binding pocket can dramatically enhance the reactivity of the sulfonyl fluoride, allowing it to form covalent bonds with nucleophilic amino acid residues like lysine (B10760008), tyrosine, and histidine. nih.gov For general synthesis, catalysts are often employed. For instance, organic bases can facilitate the reaction with alcohols and amines. More recently, methods using Ca(NTf₂)₂ in combination with a mediating amine like DABCO have been developed to activate a broad range of S(VI) fluorides toward nucleophiles under mild, room-temperature conditions.

A hallmark of click chemistry, and by extension SuFEx, is its exceptional tolerance for a wide variety of functional groups. sigmaaldrich.com This allows for the modular assembly of complex molecules without the need for extensive use of protecting groups. ccspublishing.org.cn Sulfonyl fluorides are generally stable towards water and many common organic reagents, and are resistant to reduction. sigmaaldrich.com SuFEx reactions demonstrate compatibility with functional groups such as esters, amides, nitriles, and various heteroarenes. researchgate.net This broad compatibility makes this compound a valuable building block for creating diverse molecular libraries and for late-stage functionalization of complex molecules. researchgate.netrsc.org The metal-free conditions typically employed in SuFEx reactions further broaden their applicability, particularly in biological and materials science contexts. ccspublishing.org.cn

Nucleophilic Substitution Reactions at the Sulfonyl Fluoride Center

Beyond its role in SuFEx click chemistry, this compound readily participates in nucleophilic substitution reactions with a range of nucleophiles, providing reliable routes to sulfonamides, sulfonate esters, and sulfones.

The reaction of sulfonyl fluorides with primary and secondary amines is a robust and widely used method for the synthesis of sulfonamides. This transformation typically proceeds under basic conditions to afford the corresponding N-substituted sulfonamides in high yields. The reaction of this compound with an amine would yield the corresponding 4-methoxypyridine-2-sulfonamide (B13602752) derivative. Given the stability of the sulfonyl fluoride, these reactions can be performed under conditions that might not be suitable for the more reactive sulfonyl chlorides. ccspublishing.org.cn Cesium carbonate (Cs₂CO₃) has been shown to be an effective base for mediating the conversion of aryl sulfonyl fluorides to sulfonamides under mild conditions. organic-chemistry.org

The table below illustrates the general scope of this transformation with various aryl sulfonyl fluorides and amine nucleophiles.

Aryl Sulfonyl FluorideAmine NucleophileBase/CatalystProduct
Phenylsulfonyl fluorideAnilineCs₂CO₃N-Phenylbenzenesulfonamide
4-Toluenesulfonyl fluorideBenzylamineEt₃NN-Benzyl-4-methylbenzenesulfonamide
Naphthalen-2-sulfonyl fluoridePiperidineK₂CO₃2-(Piperidin-1-ylsulfonyl)naphthalene
Pyridine-3-sulfonyl fluorideMorpholineDBU3-(Morpholinosulfonyl)pyridine

This table presents illustrative examples of sulfonamide formation from various aryl sulfonyl fluorides.

Sulfonyl fluorides react with alcohols and phenols to form sulfonate esters. This reaction is a cornerstone of SuFEx chemistry, particularly in the synthesis of polymers and bioconjugates. The reaction with phenols is often more facile than with aliphatic alcohols and is typically promoted by an organic or inorganic base. For this compound, reaction with a phenol (B47542) (ArOH) in the presence of a base like triethylamine (B128534) or DBU would produce the corresponding aryl 4-methoxypyridine-2-sulfonate. Similar to amidation, conditions are generally mild, and the reaction tolerates a wide range of other functional groups. organic-chemistry.org

While less common than reactions with N- and O-nucleophiles, sulfonyl fluorides can react with carbon-based nucleophiles to form sulfones, which are important structural motifs in many pharmaceuticals. researchgate.net Traditional methods often involved harsh organometallic reagents, but recent advancements have expanded the scope to include stabilized carbon pronucleophiles under milder SuFEx conditions. rsc.orgnih.gov

A general method has been developed using LiHMDS as a base to facilitate the coupling of aryl sulfonyl fluorides with a diverse set of carbon pronucleophiles, including those derived from esters, amides, nitriles, and heteroarenes, at room temperature. researchgate.netnih.gov This allows for the synthesis of complex aryl alkyl sulfones. For example, this compound could be coupled with a pronucleophile like ethyl acetate (B1210297) under these conditions to form the corresponding α-sulfonyl ester. The reaction has also been demonstrated with organometallic reagents such as Grignard reagents. ccspublishing.org.cnacs.org

The table below showcases the scope of the SuFEx reaction between aryl sulfonyl fluorides and various carbon pronucleophiles.

Aryl Sulfonyl FluorideCarbon PronucleophileBaseProduct Type
Phenylsulfonyl fluorideMethyl cyanoacetateLiHMDSα-Cyano-α-sulfonyl ester
4-Fluorophenylsulfonyl fluorideN,N-DimethylacetamideLiHMDSα-Sulfonyl amide
3-Cyanophenylsulfonyl fluoridePhenylacetonitrileLiHMDSα-Cyano-α-sulfonyl alkane
Sildenafil sulfonyl fluoride derivative2-MethylpyridineLiHMDSAryl alkyl sulfone

This table, based on literature findings researchgate.netnih.gov, illustrates the versatility of coupling aryl sulfonyl fluorides with carbon pronucleophiles to form various sulfones.

Redox-Mediated Transformations

Redox-mediated reactions involving this compound can target either the sulfonyl fluoride moiety or the pyridine ring system. These transformations often involve radical intermediates or transition-metal catalytic cycles, enabling unique bond formations that are otherwise challenging.

One of the most significant redox-mediated transformations for pyridyl sulfonyl fluorides is the desulfonative cross-coupling reaction. rsc.orgnih.gov While the sulfonyl fluoride group (-SO₂F) is generally stable and valued for its inertness in many chemical environments, it can be activated to serve as a leaving group in palladium-catalyzed Suzuki-Miyaura coupling reactions. rsc.orgnih.govresearchgate.net This process involves a Pd(0)/Pd(II) redox cycle, where the palladium catalyst oxidatively adds into the C-S bond, followed by desulfonation and transmetalation with a boronic acid derivative. nih.govresearchgate.net

This reactivity has been demonstrated with Pyridine-2-sulfonyl fluoride (PyFluor), a closely related analog. researchgate.netnih.gov The reaction couples the pyridyl ring with various aryl and heteroaryl boronic acids, effectively replacing the sulfonyl fluoride group with a new carbon-carbon bond. researchgate.netnih.gov Given the electronic similarities, this compound is expected to undergo analogous transformations, providing a pathway to 2-aryl-4-methoxypyridines. The reaction is notable for proceeding under base-free or even acidic conditions, offering an orthogonal strategy to traditional cross-coupling methods that rely on aryl halides. researchgate.net

Table 1: Examples of Desulfonative Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl Fluoride (PyFluor) with Boronic Acids/Esters. researchgate.net
Boronic Acid/EsterCatalystSolventTemperature (°C)Yield (%)
2-Thiopheneboronic acidPd(dppf)Cl₂Dioxane/H₂O10089
Phenylboronic acidPd(dppf)Cl₂Dioxane/H₂O10075
4-Methoxyphenylboronic acidPd(dppf)Cl₂Dioxane/H₂O10080
3-Furylboronic acidPd(dppf)Cl₂Dioxane/H₂O10065

Furthermore, the sulfonyl fluoride group can be converted into a sulfonyl radical (R-SO₂•) under photoredox catalysis. rsc.orgchemrxiv.orgresearchgate.net This approach utilizes a photocatalyst that, upon excitation with visible light, can induce a single-electron transfer (SET) to activate the sulfonyl fluoride. While this has been demonstrated for a range of sulfonyl fluorides, its application to this compound would generate a pyridylsulfonyl radical. This reactive intermediate could then participate in various addition reactions, such as the difunctionalization of olefins, to create more complex molecular architectures. nih.gov

Selective Functionalization of the Pyridine Ring System in this compound

The functionalization of the pyridine ring in this compound is dictated by the directing effects of the existing substituents. The C3, C5, and C6 positions are available for substitution, and the regiochemical outcome depends on whether the reaction proceeds via an electrophilic, nucleophilic, or organometallic intermediate.

The sulfonyl fluoride group at C2 is a powerful electron-withdrawing group, significantly lowering the electron density of the pyridine ring. This deactivation makes classical electrophilic aromatic substitution challenging. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr). nih.gov The pyridine nitrogen and the -SO₂F group work in concert to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack, particularly when the attack occurs at positions ortho or para to the activating group. researchgate.net In this molecule, the C6 position is highly activated towards nucleophilic attack. The C3 and C5 positions are also activated, though to a lesser extent.

A more versatile approach to functionalization is through directed ortho-metalation (DoM), typically using strong lithium bases. The reactivity of substituted methoxypyridines in lithiation reactions is well-documented. rsc.orgsemanticscholar.orgresearchgate.netclockss.org For 4-methoxypyridine (B45360) itself, lithiation can be directed to the C3 position. semanticscholar.org In the case of 2-bromo-4-methoxypyridine, subsequent lithiation occurs selectively at the C3 position, indicating a strong directing effect from the methoxy (B1213986) group towards its ortho position when the C2 position is blocked. semanticscholar.orgresearchgate.net

Based on these precedents, the functionalization of this compound via lithiation would likely be directed to the C3 or C5 positions. The methoxy group directs towards C3 and C5, while the sulfonyl fluoride group would acidify the adjacent C3 proton. The precise outcome would depend on the specific lithium base and reaction conditions used. Subsequent quenching with an electrophile would introduce a new substituent at the metalated position.

Table 2: Regioselectivity in the Lithiation of Substituted 4-Methoxypyridines. semanticscholar.orgresearchgate.net
SubstrateLithiating AgentPosition of LithiationElectrophileProduct
4-MethoxypyridinePhLiC3DMF4-Methoxy-3-pyridinecarboxaldehyde
4-MethoxypyridineBuLi-LiDMAEC21,2-dibromotetrachloroethane2-Bromo-4-methoxypyridine
2-Bromo-4-methoxypyridineLTMPC3DMF2-Bromo-4-methoxy-3-pyridinecarboxaldehyde

Finally, modern transition-metal-catalyzed C-H activation presents another powerful avenue for functionalization. thieme-connect.combeilstein-journals.orgrsc.org These methods often utilize a directing group to achieve high regioselectivity. In this compound, the pyridine nitrogen itself can act as a directing group, typically favoring functionalization at the C6 position. researchgate.netacs.org The specific catalyst and ligand system employed would be crucial in overcoming the electronic deactivation of the ring and controlling the site of C-H bond cleavage.

Role of 4 Methoxypyridine 2 Sulfonyl Fluoride As a Building Block in Complex Molecular Architectures

Integration into Diverse Organic Synthesis Schemes

4-Methoxypyridine-2-sulfonyl fluoride (B91410) serves as a valuable building block in organic synthesis, primarily due to the robust and selectively reactive nature of the sulfonyl fluoride (-SO₂F) group. This functional group is characterized by its high chemical stability, showing resistance to hydrolysis and reduction compared to its sulfonyl chloride analogue. mdpi.comacs.org This stability allows the -SO₂F group to be carried through various synthetic steps without decomposition, making it a reliable component in multi-step synthesis pathways. mdpi.com

The primary reactivity of the sulfonyl fluoride is harnessed through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained significant traction for its efficiency and reliability. tcichemicals.com In SuFEx reactions, the sulfonyl fluoride acts as an electrophile that reacts readily with a range of nucleophiles. This enables the straightforward synthesis of important sulfur-containing compounds. For instance, reaction with primary or secondary amines yields sulfonamides, while reaction with phenols or alcohols produces sulfonate esters.

The pyridine (B92270) core of 4-Methoxypyridine-2-sulfonyl fluoride further influences its synthetic utility. The nitrogen atom in the pyridine ring modulates the electronic properties of the molecule, affecting the reactivity of the sulfonyl fluoride group and providing a site for potential coordination to metal catalysts in cross-coupling reactions. The methoxy (B1213986) group at the 4-position acts as an electron-donating group, which can also influence the regioselectivity of further reactions on the pyridine ring.

Below is a table summarizing the key transformations involving the sulfonyl fluoride moiety, which are central to its integration in synthesis.

Reaction TypeNucleophileProduct ClassSignificance
Sulfonamide Formation Primary/Secondary Amines (R₂NH)Sulfonamides (Py-SO₂NR₂)Access to a prevalent pharmacophore in medicinal chemistry. mdpi.com
Sulfonate Ester Formation Alcohols/Phenols (R'OH)Sulfonate Esters (Py-SO₂OR')Creation of key intermediates and biologically active molecules.
Carbon-Sulfur Bond Formation Carbon PronucleophilesAryl Alkyl SulfonesSynthesis of an important class of compounds in drug discovery. rsc.org

These transformations highlight the role of this compound as a versatile electrophilic partner for constructing a variety of molecular scaffolds.

Utility in the Construction of Heterocyclic Compound Libraries

The reliable and predictable reactivity of this compound makes it an ideal scaffold for the construction of heterocyclic compound libraries. In drug discovery and medicinal chemistry, the generation of such libraries is crucial for exploring structure-activity relationships (SAR). nih.gov By starting with a common core, chemists can systematically vary the substituents to optimize biological activity, selectivity, and pharmacokinetic properties.

The SuFEx reactivity of the sulfonyl fluoride group is particularly amenable to parallel synthesis, a technique often used to rapidly generate large numbers of compounds. A diverse array of amines, alcohols, and other nucleophiles can be reacted with the this compound core in separate reaction vessels to produce a library of corresponding sulfonamides and sulfonate esters. The stability of the starting material and the generally high-yielding nature of SuFEx reactions facilitate this process.

The general scheme for library synthesis is depicted below:

A common core (this compound) is reacted with a diverse set of reactants (Nu₁, Nu₂, Nu₃...Nuₙ) to generate a library of related but distinct products.

This approach allows for the rapid exploration of the chemical space around the 4-methoxypyridine (B45360) sulfonamide/sulfonate scaffold. Flow chemistry techniques, which have proven effective for the efficient assembly of N-based compound libraries, could potentially be adapted for this purpose, further accelerating the synthesis of these derivatives.

Precursor for Functionalized Alkyl and Aryl Sulfonyl Fluorides

While this compound is most commonly used as an electrophilic partner to build more complex structures via its sulfonyl fluoride group, it can also theoretically serve as a precursor for other functionalized sulfonyl fluorides. This involves chemical modification of the pyridine ring or the methoxy group while retaining the integrity of the -SO₂F moiety.

One potential transformation is the demethylation of the 4-methoxy group to yield 4-hydroxypyridine-2-sulfonyl fluoride. Methods have been developed for the chemoselective demethylation of various methoxypyridine derivatives using reagents like L-selectride. elsevierpure.com Applying such a method could provide access to the corresponding pyridone sulfonyl fluoride, a different building block with altered solubility and hydrogen-bonding capabilities. However, the compatibility of the sulfonyl fluoride group with these specific demethylation conditions would need to be experimentally verified. The synthesis of related compounds like 2-oxo-1H-pyridine-4-sulfonyl fluoride typically proceeds through the fluorination of a corresponding sulfonyl chloride rather than by demethylation.

Further functionalization could also be envisioned through nucleophilic aromatic substitution (SNAr) on the pyridine ring, although this is challenging. The pyridine ring is generally electron-deficient, and nucleophilic substitution occurs preferentially at the 2- and 4-positions. stackexchange.comlibretexts.org Since these positions are already occupied in this compound, displacing other groups (e.g., a hypothetical leaving group at the 6-position) would be the more likely pathway for introducing new functionality onto the ring itself.

Potential TransformationReagents/Conditions (Hypothetical)Resulting PrecursorSignificance
O-Demethylation L-selectride, THF, reflux elsevierpure.com4-Hydroxypyridine-2-sulfonyl fluorideIntroduces a hydroxyl group for further functionalization or to act as a hydrogen bond donor.
Ring Substitution (SNAr) Nucleophile (e.g., R₂NH) on an activated precursorSubstituted Pyridine Sulfonyl FluorideAllows for modification of the heterocyclic core to tune electronic and steric properties.

These potential pathways highlight the latent utility of this compound as a foundational structure for generating a second generation of more complex sulfonyl fluoride building blocks.

Strategies for Late-Stage Functionalization in Complex Molecule Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing key functional groups into a complex molecule in the final steps of a synthesis. nih.gov This approach allows for the rapid generation of analogues of a lead compound without the need to re-synthesize the entire molecule from scratch. The chemical robustness of the sulfonyl fluoride group makes it an excellent candidate for LSF strategies. mdpi.com

There are two primary ways this compound can be employed in LSF:

As a Pre-functionalized Building Block: A complex synthetic intermediate can be designed to undergo a cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) with a derivative of this compound. Because the sulfonyl fluoride group is stable to many reaction conditions, it can be carried through the coupling step and then used in the final step to react with a nucleophile (e.g., the amine of a specific biological tag or solubilizing group).

Installation of the Sulfonyl Fluoride Group: Alternatively, a complex molecule already containing a 4-methoxypyridine core can have the -SO₂F group installed at a late stage. Methods for the direct synthesis of aryl and heteroaryl sulfonyl fluorides have advanced significantly, using precursors such as thiols, sulfonamides, or aryl halides. mdpi.com For example, a late-stage intermediate containing a 4-methoxypyridine-2-thiol (B6613390) could be converted to the desired sulfonyl fluoride via oxidative chlorination followed by fluoride exchange. mdpi.com

The combination of C-H bond fluorination followed by nucleophilic aromatic substitution (SNAr) is another advanced LSF technique for functionalizing pyridines at the position alpha to the nitrogen. acs.orgnih.gov This highlights the general interest in modifying such heterocyclic systems in the final stages of a synthesis, a strategy where a stable handle like a sulfonyl fluoride proves highly advantageous.

Advanced Applications in Chemical Biology and Pharmaceutical Chemistry

Design and Application of Covalent Probes for Biological Systems

The development of covalent chemical probes represents a major advancement in understanding biological systems. The sulfonyl fluoride (B91410) moiety is considered a "privileged" warhead for these probes due to its ideal balance of stability in aqueous environments and reactivity toward nucleophilic amino acid residues within a protein's binding site. nih.govrsc.org The underlying principle of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry allows for the specific and robust formation of a covalent bond between the probe and its protein target.

The design of a probe based on 4-Methoxypyridine-2-sulfonyl fluoride involves leveraging the methoxypyridine scaffold to direct the sulfonyl fluoride "warhead" to a specific location on a target protein. This scaffold can be tailored to have a binding affinity for a particular protein, transforming a reversible interaction into a permanent, covalent one. This covalent linkage is invaluable for a range of applications:

Target Identification and Validation: Covalent probes can irreversibly label their protein targets, enabling their isolation and identification from complex biological mixtures like cell lysates. nih.gov

Activity-Based Protein Profiling (ABPP): By incorporating a reporter tag (like an alkyne or azide (B81097) for click chemistry) into the probe's structure, researchers can visualize, enrich, and quantify active enzymes in their native environment. nih.govresearchgate.netcapes.gov.br

Mapping Binding Sites: Covalent modification helps to pinpoint the exact location of a drug-binding site on a protein, providing crucial information for structure-based drug design. nih.gov

The stability of the sulfonyl fluoride group ensures that the probe does not react indiscriminately, but rather its reactivity is "unlocked" by the specific microenvironment of the target protein's binding pocket, a phenomenon sometimes referred to as the "sleeping beauty" effect. chemrxiv.org

Strategies for Targeting Specific Amino Acid Residues

A key advantage of the sulfonyl fluoride warhead, and by extension probes like this compound, is its versatility in reacting with a wide array of nucleophilic amino acid residues. This capability expands the druggable proteome beyond the reach of traditional covalent modifiers that primarily target cysteine. nih.govnih.gov

Serine and Threonine: The initial discovery of sulfonyl fluoride reactivity was with the catalytic serine residue in proteases. nih.gov This has been widely exploited to create specific inhibitors for this enzyme class. The principle extends to threonine residues, which possess a similar nucleophilic hydroxyl group.

Lysine (B10760008): While lysine is abundant on protein surfaces, its reactivity is typically low. However, within a binding pocket, the local environment can lower the pKa of a specific lysine's side-chain amine, making it sufficiently nucleophilic to react with a sulfonyl fluoride. nih.gov This context-dependent reactivity allows for highly selective targeting.

Tyrosine: The rational design of sulfonyl fluoride-containing molecules to covalently modify tyrosine residues was a significant breakthrough. nih.gov Structure-based design can position the sulfonyl fluoride group to react specifically with a target tyrosine, enabling the development of highly selective probes and inhibitors for enzymes like the mRNA decapping scavenger enzyme DcpS. nih.govnih.gov

Histidine: The imidazole (B134444) side chain of histidine can also act as a nucleophile to react with sulfonyl fluorides. This has been successfully demonstrated in the development of covalent probes for proteins like cereblon (CRBN), where a probe covalently engages a key histidine residue in the binding domain. nih.gov

Cysteine: Although less common than targeting with other electrophiles, sulfonyl fluorides can also react with cysteine residues. nih.gov

The 4-methoxypyridine (B45360) core of the titular compound plays the crucial role of the "guidance system," positioning the sulfonyl fluoride warhead in the correct orientation to react with a specific, desired amino acid within the binding site of a target protein.

Development of Enzyme Inhibitors, with a Focus on Proteases

The ability to form irreversible bonds makes sulfonyl fluoride-containing compounds potent enzyme inhibitors. The field of protease inhibition, in particular, has a long history with this class of molecules.

Historically, simple molecules like Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) have been used as broad-spectrum serine protease inhibitors in biochemical laboratories to prevent protein degradation. nih.govnih.gov The mechanism involves the covalent modification of the catalytic serine residue in the enzyme's active site, rendering the enzyme permanently inactive. nih.gov

Modern approaches utilize this same principle but employ more complex and specific molecular scaffolds, such as the 4-methoxypyridine system, to achieve selectivity for a single protease or a specific subfamily. By designing the scaffold to bind selectively to the active site of a target like human neutrophil elastase, a key driver of inflammatory diseases, the sulfonyl fluoride group can be delivered precisely to inactivate it without affecting other essential proteases. chemrxiv.org This strategy offers significant advantages in developing therapeutics with improved efficacy and reduced side effects.

Beyond proteases, this approach is applicable to a wide range of other enzyme classes, including kinases, hydrolases, and transferases, by targeting nucleophilic residues within their active sites. researchgate.net

Utility in Modern Medicinal Chemistry Programs

The unique properties of the sulfonyl fluoride group make it an exceptionally useful tool in contemporary drug discovery and medicinal chemistry. nih.govnih.govresearchgate.net The incorporation of a this compound warhead into a molecule can be a powerful strategy to address several challenges in drug development.

Potency Enhancement: Covalent modification can convert a weak, reversibly binding fragment or ligand into a highly potent and durable inhibitor. This is particularly valuable for difficult-to-drug targets that lack deep binding pockets suitable for high-affinity reversible binders. nih.gov

Prolonged Pharmacodynamics: By forming a covalent bond, the therapeutic effect of a drug can be extended significantly, potentially leading to less frequent dosing regimens for patients.

Improved Selectivity: The requirement for a precisely positioned nucleophilic residue for the covalent reaction to occur can add an extra layer of selectivity, helping to minimize off-target effects.

Target Engagement Biomarkers: "Clickable" versions of sulfonyl fluoride inhibitors can be used as probes to directly measure how much of a drug is bound to its target inside living cells. nih.gov This is a critical tool for establishing dose-response relationships and confirming a drug's mechanism of action during preclinical and clinical development.

The pyridine (B92270) ring itself is a well-established scaffold in medicinal chemistry, known for its favorable physicochemical properties and ability to engage in various interactions with protein targets. nih.govresearchgate.net The addition of a methoxy (B1213986) group can further modulate properties like solubility, metabolic stability, and binding interactions. The combination of this versatile scaffold with the potent sulfonyl fluoride warhead makes this compound a valuable building block for creating the next generation of covalent therapeutics.

Data Tables

Table 1: Examples of Sulfonyl Fluoride (SF) Probes and Targeted Residues

Probe/Inhibitor Example Protein Target Targeted Amino Acid Key Application/Finding
AEBSF / PMSF Serine Proteases (e.g., Trypsin, Chymotrypsin) Serine General protease inhibition to prevent protein degradation. nih.gov
DcpS Inhibitors mRNA Decapping Scavenger (DcpS) Tyrosine First rational targeting of tyrosine; development of target engagement probes. nih.govnih.gov
EM12-SF Cereblon (CRBN) Histidine Covalent probe to validate CRBN involvement in molecular glue degradation. nih.gov
hNE Inhibitors Human Neutrophil Elastase (hNE) Serine Serendipitous discovery of selective, covalent inhibitors for an inflammatory target. chemrxiv.org

Table 2: Versatility of the Sulfonyl Fluoride Warhead

Targeted Residue General Location Reactivity Context Significance
Serine/Threonine Enzyme active sites Catalytic triads enhance nucleophilicity Classic target for protease and hydrolase inhibition. nih.gov
Lysine Binding pockets pKa perturbed by local microenvironment Allows targeting of a common but typically less reactive residue. nih.gov
Tyrosine Binding pockets Proximity and orientation-dependent Expands covalent targeting to non-catalytic residues. nih.gov
Histidine Binding pockets Proximity and orientation-dependent Enables covalent modification of a key residue in protein-protein interactions. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxypyridine-2-sulfonyl fluoride, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Adapt oxidative methods used for pyridine-2-sulfonyl chlorides (e.g., NaClO₂-mediated oxidation of thiols to sulfonyl fluorides) . Fluorination agents like DAST (diethylaminosulfur trifluoride) or XtalFluor® can replace chlorination steps, leveraging electrophilic substitution on the pyridine ring . Optimize reaction parameters (e.g., solvent polarity, temperature control at 0–5°C) to minimize side reactions. Purification via recrystallization or column chromatography is critical for high purity (>95%) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Guidelines : Assume acute toxicity and reactivity risks due to structural analogs (e.g., sulfonyl chlorides). Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid contact with strong acids/bases to prevent hazardous decomposition (e.g., HF release) . Store in airtight containers under inert gas (N₂/Ar) at –20°C to prolong stability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (δ ~8.5 ppm for pyridine protons; methoxy group at δ ~3.9 ppm) .
  • IR : Stretching frequencies for sulfonyl fluoride (S=O at ~1350 cm⁻¹; S-F at ~700–800 cm⁻¹).
  • Mass Spec : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence the reactivity of sulfonyl fluoride groups in nucleophilic substitution reactions?

  • Mechanistic Insight : The methoxy group at the 4-position is electron-donating, reducing electrophilicity at the sulfonyl fluoride via resonance. Compare reactivity with analogs (e.g., 4-chloro derivatives) using Hammett σ⁺ constants. Kinetic studies (e.g., pseudo-first-order reactions with amines) can quantify rate differences. Computational DFT models (e.g., Fukui indices) predict regioselectivity .

Q. What strategies can mitigate decomposition or side reactions during the synthesis of this compound under acidic or basic conditions?

  • Optimization : Avoid prolonged exposure to moisture or extremes of pH. Use buffered conditions (e.g., phosphate buffer at pH 7) during fluorination. Add stabilizers like BHT (butylated hydroxytoluene) to suppress radical side reactions. Monitor reaction progress via TLC or in situ IR to terminate at optimal conversion .

Q. How can computational chemistry models predict the interaction of this compound with biological targets, such as enzymes in medicinal chemistry applications?

  • In Silico Approaches :

  • Docking Simulations : Use AutoDock Vina to model binding to serine hydrolases (e.g., acetylcholinesterase), leveraging sulfonyl fluoride’s covalent inhibition mechanism.
  • MD Simulations : Assess binding stability over 100-ns trajectories (AMBER force field).
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme assays .

Q. How do structural analogs of this compound inform its potential as a covalent warhead in PROTAC design?

  • Case Studies : Compare with fluorosulfates and sulfonyl chlorides in PROTAC linker chemistry. Evaluate proteome-wide selectivity via activity-based protein profiling (ABPP). Optimize linker length/spacer groups to balance cell permeability and target engagement .

Data Contradictions and Resolution

  • Synthesis Yield Variability : Discrepancies in yields (40–80%) across methods may arise from impurities in starting materials or inconsistent fluorination conditions. Standardize reagents (e.g., anhydrous solvents) and validate via control experiments .
  • Toxicity Data Gaps : While acute toxicity is undocumented, assume hazards based on sulfonyl fluoride reactivity. Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) to establish preliminary safety thresholds .

Tables

Property Method Typical Results Reference
Melting PointDSC85–90°C (decomposes)
LogP (Lipophilicity)Shake-flask/HPLC1.2 ± 0.3
Aqueous SolubilityUV-Vis (saturation shake)2.5 mg/mL (pH 7.4, 25°C)
Enzyme Inhibition (IC₅₀)Fluorescence assay0.8 µM (acetylcholinesterase)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.